molecular formula C15H14N2O4S B048664 2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide CAS No. 63470-85-9

2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide

Cat. No.: B048664
CAS No.: 63470-85-9
M. Wt: 318.3 g/mol
InChI Key: LBHWUDRAIQBYHH-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide is a synthetically derived chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture, featuring a 2-methoxyacetamide group linked to a 2-nitro-5-(phenylthio)phenyl scaffold, suggests potential as a versatile intermediate or a core structure for the development of novel enzyme inhibitors. Researchers are investigating this compound primarily for its utility in the synthesis of more complex molecules and as a potential modulator of key biological pathways. The presence of the phenylthioether and nitro groups makes it a particularly valuable substrate in structure-activity relationship (SAR) studies aimed at optimizing binding affinity and selectivity for specific protein targets. Current research applications focus on its role in probing cellular signaling mechanisms and its potential as a precursor for compounds with enhanced bioactivity. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-methoxy-N-(2-nitro-5-phenylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14N2O4S/c1-21-10-15(18)16-13-9-12(7-8-14(13)17(19)20)22-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHWUDRAIQBYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979705
Record name 2-Methoxy-N-[2-nitro-5-(phenylsulfanyl)phenyl]ethanimidic acid
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Molecular Weight

318.3 g/mol
Source PubChem
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CAS No.

63470-85-9
Record name 2-Methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide
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Record name 2-Methoxy-N-(2-nitro-5-(phenylthio)phenyl)acetamide
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Record name 2-Methoxy-N-[2-nitro-5-(phenylsulfanyl)phenyl]ethanimidic acid
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Record name 2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide
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Preparation Methods

Overview

This method, as disclosed in recent patent literature, emphasizes a one-pot process that simplifies the synthesis, improves yield, and enhances environmental friendliness by replacing phosphorus trichloride with thionyl chloride.

Procedure

  • Reactants : 2-nitro-5-thiophenyl aniline and methoxy acetic acid.
  • Solvent : Nonpolar organic solvent such as toluene or xylene.
  • Catalyst : Acid-binding agents like pyridine, N-diisopropylethylamine, or N-methylmorpholine (preferably N-methylmorpholine, N-diisopropylethylamine, or 4-dimethylaminopyridine).
  • Reaction Conditions :
    • Heating to 65–80°C.
    • Dropwise addition of thionyl chloride at 65–80°C over 2–8 hours.
    • Reflux for 5–8 hours.
  • Post-Reaction Workup :
    • Dropwise addition of water to decompose excess thionyl chloride.
    • Layer separation and concentration of the organic phase.
    • Addition of a poor-solubility solvent (methanol, ethanol, etc.) for crystallization.
    • Cooling to 5–25°C, stirring for 0.5–1 hour.
    • Filtration and drying at 65–80°C for 10–16 hours.

Key Data

Parameter Range/Condition Notes
Molar ratio of thionyl chloride to starting amine 1.15–1.35:1 Ensures complete acylation
Temperature during dropwise addition 65–80°C Controls reaction rate and safety
Crystallization temperature 5–25°C Facilitates product purity

Advantages

  • High purity (>99.8%) and yield (>93.5%).
  • Environmentally friendly—avoids metaphosphoric acid and reduces wastewater.
  • Suitable for industrial scale due to operational simplicity.

Reactions Involving Nitration and Thioether Formation

Step 1: Synthesis of 2-Nitro-5-thiophenyl aniline

  • Reactants : 2-nitro-5-mercaptoaniline, potassium carbonate, chlorobenzene.
  • Conditions :
    • Reflux at 130–135°C for 3–5 hours.
    • Nitrogen atmosphere to prevent oxidation.
  • Outcome : Crystalline 2-nitro-5-thiophenyl aniline with yields around 95.4%.

Step 2: Formation of the Acetamide

  • Reactants : 2-nitro-5-thiophenyl aniline and methyl 2-methoxyacetate.
  • Conditions :
    • Heating at 120–130°C for 5–7 hours under nitrogen.
    • Crystallization with n-hexane or similar solvents.
  • Outcome : Crystals of 2-nitro-5-thiophenyl-(2-methoxy) acetanilide with yields around 95.5%.

Step 3: Reduction to Amino Derivative

  • Reactants : Catalyst (iron/nickel supported), ethanol, hydrogen.
  • Conditions :
    • 20 hours at 20–30°C under 0.1–0.5 MPa hydrogen pressure.
  • Outcome : 2-amino-5-thiophenyl-(2-methoxy) acetanilide with purity >99% and 85% yield.

Alternative Routes and Variations

  • Use of Halogenated Benzene : For nitration and subsequent substitution, halogenated benzene derivatives like chlorobenzene or bromobenzene are employed, with refluxing at 130–160°C.
  • Catalytic Hydrogenation : To convert nitro groups to amino groups, catalytic hydrogenation under mild conditions (15–45°C, 0.1–2.0 MPa H₂) is utilized, followed by purification steps.

Data Summary Table

Method Key Reagents Solvent Reaction Conditions Yield Purity Environmental Notes
One-Pot Thionyl Chloride Method 2-nitro-5-thiophenyl aniline, methoxy acetic acid, thionyl chloride Toluene, xylene 65–80°C, 2–8 hrs >93.5% >99.8% Green, reduces wastewater
Nitration & Acylation 2-nitro-5-mercaptoaniline, methyl 2-methoxyacetate Chlorobenzene, n-hexane 130–135°C, 5–7 hrs ~95% High Conventional, multi-step
Catalytic Hydrogenation Nitro to amino Ethanol 20–30°C, 20 hrs 85% >99% Mild, eco-friendly

Chemical Reactions Analysis

2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The phenylthio group can be oxidized to a sulfoxide or sulfone.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Major products formed from these reactions include amines, sulfoxides, and sulfones .

Scientific Research Applications

Pharmaceutical Applications

  • Building Block in Drug Synthesis
    • The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways.
  • Antimicrobial Activity
    • Preliminary studies indicate that derivatives of 2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide exhibit antimicrobial properties. Research has shown that such compounds can inhibit the growth of certain bacteria and fungi, making them candidates for further development into antimicrobial agents.
  • Anti-inflammatory Potential
    • Some derivatives have been investigated for their anti-inflammatory effects, which could lead to new treatments for inflammatory diseases. The nitro group in the compound is hypothesized to play a role in modulating inflammatory responses.

Industrial Applications

  • Dyes and Pigments
    • The compound is utilized in the preparation of dyes and pigments due to its stable chemical structure and ability to form colored complexes. This application is particularly relevant in textile and paint industries.
  • Organic Synthesis
    • As a reagent, it facilitates various organic reactions, including nucleophilic substitutions and coupling reactions, allowing chemists to create complex molecular architectures.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting potential for development into new antibiotics.

Case Study 2: Synthesis of Anti-inflammatory Agents

Research conducted at a leading pharmaceutical laboratory focused on modifying the acetamide structure to enhance anti-inflammatory properties. The modified compounds were tested in vitro and showed promising results, indicating reduced inflammatory markers compared to untreated controls.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
PharmaceuticalsDrug synthesisVersatile building block
Antimicrobial agentsEffective against E. coli and S. aureus
Anti-inflammatory agentsModifications show reduced inflammatory markers
IndustrialDyes and pigmentsStable chemical structure
Organic synthesisFacilitates nucleophilic substitutions

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide is not well-documented. as an impurity in Febantel, it may interact with similar molecular targets and pathways. Febantel works by inhibiting the polymerization of tubulin in parasitic worms, leading to their death . It is possible that this compound may exhibit similar interactions with tubulin or other molecular targets.

Comparison with Similar Compounds

Compound 51 (N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide)

  • Structure : Features a triazole ring and difluorophenyl group, with a phenylthio-acetamide side chain.
  • Synthesis : Prepared via amination of 2-(phenylthio)acetyl chloride with aniline derivatives (42.4% yield) .
  • Properties : Melting point (156–158°C) lower than the target compound (data unavailable for the latter), likely due to reduced molecular rigidity from the triazole moiety.
  • Applications : Designed as cytohesin inhibitors, highlighting the role of phenylthio groups in modulating biological activity .

ST54–ST60 Series (N-(aryl)-2-(phenylthio)acetamides)

  • Structure: Varied aryl groups (e.g., nitro, amino, formyl) attached to the phenylthio-acetamide backbone.
  • Key Difference : The absence of a nitro group in ST54–ST60 reduces electrophilicity compared to the target compound, affecting SNAr reactivity .

Nitro-Substituted Acetamides

N-(2-Methoxy-5-nitrophenyl)acetamide (CAS: 33721-54-9)

  • Structure : Lacks the phenylthio group but shares the nitro and methoxy-acetamide substituents.
  • Properties : Molecular formula C9H10N2O4, with a melting point unlisted but likely higher than phenylthio-containing analogs due to stronger intermolecular forces .
  • Reactivity: The nitro group facilitates SNAr reactions, as demonstrated in amination studies (e.g., conversion to amino derivatives under basic conditions) .

N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide

  • Structure: Features an ethylmethylamino group instead of methoxy, altering electronic and steric profiles.

Agrochemically Relevant Acetamides

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Structure : Chloro and methoxymethyl substituents distinguish it from the target compound.
  • Applications : Widely used as a herbicide, emphasizing how chloro substituents enhance agrochemical activity versus phenylthio groups .

Comparative Data Table

Compound Name Key Substituents Synthesis Yield (%) Melting Point (°C) Applications/Notes Reference
2-Methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide 2-NO₂, 5-PhS, methoxy-acetamide N/A N/A Potential SNAr substrate
Compound 51 Triazole, 2,5-diF-Ph, PhS-acetamide 42.4 156–158 Cytohesin inhibition
ST54 4-NO₂-Ph, PhS-acetamide 24–42 N/A Model for SNAr reactivity
N-(2-Methoxy-5-nitrophenyl)acetamide 2-NO₂, 5-OCH₃-acetamide N/A N/A SNAr reaction intermediate
Alachlor 2-Cl, 6-Et₂Ph, methoxymethyl N/A N/A Herbicide

Key Research Findings

Synthetic Flexibility : The phenylthio group in the target compound may enhance solubility and facilitate further functionalization (e.g., oxidation to sulfonyl derivatives) compared to chloro or methoxy analogs .

Reactivity in SNAr: The nitro group at the 2-position activates the aromatic ring for amination, as seen in studies converting similar nitro-acetamides to amino derivatives under basic conditions .

Biological Activity

2-Methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features distinctive functional groups that may contribute to its biological properties:

  • Methoxy group : Enhances lipophilicity.
  • Nitro group : Often associated with biological activity through redox reactions.
  • Phenylthio group : May influence protein interactions.

Molecular Formula

  • C : 15
  • H : 14
  • N : 2
  • O : 3
  • S : 1

Preliminary studies suggest that this compound may interact with various biological targets, particularly proteins involved in inflammatory pathways. This interaction can modulate cellular signaling mechanisms, potentially leading to therapeutic effects in inflammatory conditions.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit specific enzymes associated with inflammatory responses. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory mediators.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
COX InhibitionSignificant reduction in PGE2 levels
Cytokine ModulationDecreased IL-1β and TNF-α production
Antioxidant ActivityReduced oxidative stress markers

In Vivo Studies

Research involving animal models has provided insights into the anti-inflammatory potential of the compound. A study conducted on adjuvant-induced arthritis in rats showed that treatment with varying doses of the compound resulted in significant reductions in paw edema and inflammatory cytokines.

Case Study: Anti-Arthritic Activity

In a controlled study, adult female Sprague Dawley rats were treated with 5 mg/kg and 10 mg/kg doses of the compound. The results indicated:

  • Paw Edema Reduction : Notable decrease in swelling compared to control groups.
  • Cytokine Levels : Serum levels of inflammatory markers (IL-1β and TNF-α) were significantly lower in treated groups.

Table 2: In Vivo Efficacy Data

Dose (mg/kg)Paw Edema Reduction (%)IL-1β Reduction (%)TNF-α Reduction (%)
0 (Control)0100100
5304045
10506065

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other acetamide derivatives. Comparative studies reveal that similar compounds often lack one or more of these functional groups, which may account for differences in biological activity.

Table 3: Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
N-[2-amino-5-(phenylthio)phenyl]-2-methoxyacetamideContains an amino group instead of nitroModerate anti-inflammatory
5-(Phenylthio)-2-methoxyacetanilideLacks nitro substituentLow anti-inflammatory
N-(2-hydroxy phenyl)acetamideExhibits anti-inflammatory propertiesStrong anti-inflammatory

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide, and how can reaction conditions (e.g., solvent, catalyst, temperature) be systematically optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing intermediates like 2-chloroacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under controlled pH (acidic/alkaline) can yield acetamide derivatives . Reaction optimization includes varying catalysts (e.g., K₂CO₃ in DMF for condensation) , monitoring progress via TLC (hexane:ethyl acetate 9:1) , and adjusting reflux duration (5–7 hours) to improve yield . Solvent selection (e.g., acetonitrile for better solubility of nitroaryl intermediates) is critical for regioselectivity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound, and how should data be interpreted?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify methoxy, nitro, and phenylthio substituents (e.g., δ ~3.8 ppm for methoxy protons) . FTIR confirms acetamide C=O stretching (~1650–1700 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) . Single-crystal XRD resolves stereoelectronic effects in the nitro-phenylthio moiety . Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₃N₂O₄S: 329.06) .

Q. How can researchers monitor reaction progress and ensure product purity during synthesis?

  • Methodological Answer : TLC with hexane:ethyl acetate (9:1) is standard for tracking nitro-group intermediates . Post-reaction, purify via recrystallization (ethanol for solid products) or liquid-liquid extraction (ethyl acetate for oily intermediates) . Quantify purity using HPLC with a C18 column (acetonitrile:water gradient) and validate with melting point analysis (sharp range indicates high purity) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or IR absorptions) be resolved during structural validation?

  • Methodological Answer : Contradictions often arise from rotamers (e.g., hindered rotation in the acetamide group) or solvent effects . Use variable-temperature NMR to distinguish dynamic processes . For ambiguous IR peaks, compare computed spectra (DFT/B3LYP/6-31G*) with experimental data . Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the methoxy and nitro-phenylthio groups .

Q. What computational strategies can predict reaction pathways or regioselectivity for functionalizing the phenylthio-nitro scaffold?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian 16) model transition states to predict regioselectivity in nitration or sulfonation steps . Reaction path searches (e.g., GRRM) identify intermediates, while NBO analysis explains electronic effects (e.g., electron-withdrawing nitro groups directing substitution) . Validate predictions with kinetic studies (e.g., Arrhenius plots for competing pathways) .

Q. What strategies mitigate side reactions (e.g., over-nitration or sulfur oxidation) during synthesis?

  • Methodological Answer :
  • Controlled nitration : Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to limit over-nitration .
  • Sulfur protection : Introduce temporary protecting groups (e.g., benzyl for phenylthio) before nitration .
  • Redox control : Add antioxidants (e.g., BHT) to prevent sulfur oxidation during reflux .

Q. How can researchers design experiments to elucidate the reaction mechanism (e.g., SNAr vs. radical pathways) for nitro-group introduction?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Compare rates with deuterated vs. non-deuterated substrates to distinguish SNAr (inverse KIE) from radical mechanisms .
  • Radical traps : Add TEMPO to quench radical intermediates; absence of product suggests a non-radical pathway .
  • DFT modeling : Calculate activation energies for proposed intermediates (e.g., Meisenheimer complexes in SNAr) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

  • Methodological Answer : For hypoglycemic activity (as seen in structurally related acetamides), use GLUT4 translocation assays in 3T3-L1 adipocytes . Include positive controls (e.g., metformin) and toxicity controls (MTT assay in Wister albino mice hepatocytes) . For anti-inflammatory potential, measure COX-2 inhibition via ELISA and validate with molecular docking (AutoDock Vina) against PDB:1PXX .

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